molecular formula C13H12N2O3 B1454056 3-cyclobutanecarbonyl-5-nitro-1H-indole CAS No. 1097117-03-7

3-cyclobutanecarbonyl-5-nitro-1H-indole

Cat. No.: B1454056
CAS No.: 1097117-03-7
M. Wt: 244.25 g/mol
InChI Key: RQBQQGUJDFPLOP-UHFFFAOYSA-N
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Description

3-Cyclobutanecarbonyl-5-nitro-1H-indole (CAS 1097117-03-7) is a high-purity synthetic indole derivative of significant interest in medicinal chemistry and oncology research. This compound, with a molecular formula of C13H12N2O3 and a molecular weight of 244.25, is built around the 5-nitroindole scaffold, a structure recognized for its versatile biological activities . The core research value of this compound lies in its potential application as a building block for the development of novel anti-cancer therapeutics. Specifically, derivatives based on the pyrrolidine-substituted 5-nitroindole scaffold have been identified as effective ligands that bind to and stabilize c-Myc G-quadruplex (G4) DNA . The c-Myc oncogene is overexpressed in up to 80% of solid tumours, and stabilizing its promoter G-quadruplex can lead to the transcriptional silencing of this gene . Researchers have demonstrated that such 5-nitroindole derivatives can downregulate c-Myc expression both at the transcription and translation level, induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells, and increase the concentration of intracellular reactive oxygen species (ROS), thereby exerting antiproliferative effects . Furthermore, indole derivatives in general have demonstrated a wide spectrum of other pharmacological activities in research, including anti-inflammatory, anti-leishmanial, anti-bacterial, and antifungal properties, making this compound a versatile scaffold for further exploration in various drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use.

Properties

IUPAC Name

cyclobutyl-(5-nitro-1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13(8-2-1-3-8)11-7-14-12-5-4-9(15(17)18)6-10(11)12/h4-8,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBQQGUJDFPLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-cyclobutanecarbonyl-5-nitro-1H-indole typically involves the following key stages:

  • Construction or procurement of 5-nitroindole as the core scaffold.
  • Introduction of the cyclobutanecarbonyl group at the 3-position via acylation or related carbonylation reactions.
  • Optimization of reaction conditions to maximize yield and purity.

Preparation of 5-Nitroindole Core

The 5-nitroindole intermediate is a critical precursor. A reliable method for synthesizing 5-nitroindole derivatives involves the condensation of p-nitrophenylhydrazine hydrochloride with pyruvic acid ethyl ester, followed by cyclization and hydrolysis steps.

Key Method (Based on Patent CN100491350C):

Step Reaction Conditions Yield Notes
1 Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate 20-60 min, 20-60 °C, aqueous ethanolic solution Intermediate isolated Forms pyruvic acid ethyl ester-4-nitro phenylhydrazone
2 Cyclization with polyphosphoric acid in toluene 20-60 min, 85-115 °C reflux 65-71% (ethyl ester) Produces 5-nitroindoline-2-carboxylic acid ethyl ester
3 Alkaline hydrolysis and acidification 5-8 h, 20-30 °C 81-87% (final acid) Yields 5-nitroindoline-2-carboxylic acid with ~98% purity

This method is cost-effective, uses readily available starting materials, and avoids expensive reagents. The use of polyphosphoric acid catalyzes ring closure efficiently, and subsequent hydrolysis yields the nitroindole acid.

Introduction of Cyclobutanecarbonyl Group at Position 3

The acylation at the 3-position of 5-nitroindole to introduce the cyclobutanecarbonyl substituent is typically achieved via electrophilic substitution using cyclobutanecarbonyl chloride or an equivalent acylating agent.

Reported Protocols and Conditions:

  • Friedel-Crafts Acylation:

    • Reagents: 5-nitroindole, cyclobutanecarbonyl chloride, aluminum chloride (AlCl3) as catalyst.
    • Conditions: Low temperature (10-15 °C) to control regioselectivity, reaction time 30-60 minutes.
    • Solvent: Non-polar solvents such as toluene or dichloromethane.
    • Outcome: Formation of this compound with good regioselectivity and yields ranging from 70-85%.
  • Alternative Acylation Using Polyphosphoric Acid (PPA):

    • 1-acylindoles can be converted to 1-acyl-3-acetylindoles using acetyl chloride and AlCl3, indicating that PPA can facilitate acylation at the 3-position in related systems.
    • This suggests that PPA-mediated cyclobutanecarbonylation may be feasible under similar conditions, offering a milder alternative to AlCl3.

Representative Synthetic Route Summary

Step Reactants Catalyst/Conditions Product Yield (%) Notes
1 p-nitrophenylhydrazine hydrochloride + ethyl pyruvate 20-60 min, 20-60 °C, aqueous ethanol Pyruvic acid ethyl ester-4-nitro phenylhydrazone Intermediate Formation of hydrazone intermediate
2 Hydrazone + polyphosphoric acid + toluene 30 min reflux, 85-115 °C 5-nitroindoline-2-carboxylic acid ethyl ester 65-71 Cyclization to indole ring
3 Ester + KOH hydrolysis + acidification 5-8 h, 20-30 °C 5-nitroindoline-2-carboxylic acid 81-87 Hydrolysis and isolation of acid
4 5-nitroindole + cyclobutanecarbonyl chloride + AlCl3 30-60 min, 10-15 °C This compound 70-85 Friedel-Crafts acylation at 3-position

Research Findings and Notes

  • The condensation and cyclization steps to form the nitroindole core are well-established with reproducible yields and high purity.
  • Friedel-Crafts acylation is the preferred method for introducing the cyclobutanecarbonyl group at the 3-position, providing regioselectivity and good yields.
  • Alternative methods involving polyphosphoric acid catalysis may offer milder conditions but require further optimization for cyclobutanecarbonylation specifically.
  • Nitro groups on the indole ring can be sensitive to reduction or substitution; care must be taken to avoid undesired side reactions during acylation.
  • The stability of the final this compound is generally good under standard storage conditions, but substituted amino derivatives may be prone to oxidation.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutanecarbonyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-cyclobutanecarbonyl-5-nitro-1H-indole with structurally related indole derivatives from the evidence, focusing on substituent effects, physical properties, and synthetic methodologies.

Substituent Effects on Electronic and Steric Properties

  • Cyclobutanecarbonyl (Position 3) : This group is bulkier than substituents like phenyl (in ) or imidazolyl (in ), which may reduce solubility in polar solvents and influence intermolecular interactions.

Physical Properties

The table below extrapolates properties of this compound based on analogs:

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Source
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-Me, 3-Ph, 2-CN ~168 IR: 2189 cm⁻¹ (CN); NMR: δ 1.81 (CH₃)
3-(Imidazolyl)-7-Cl-1H-indole (77) 7-Cl, 3-imidazolyl Not reported HRESIMS: m/z 345.0910 (M+)
Indole-3-carboxaldehyde 3-CHO 193–198 CAS RN: 487-89-8
This compound 3-cyclobutanecarbonyl, 5-NO₂ Predicted: 180–200 Expected: IR ~1700 cm⁻¹ (C=O), NMR: δ 3.0–3.5 (cyclobutane protons) N/A

Notes:

  • The nitro group likely lowers the melting point compared to methyl or halogen substituents due to reduced crystallinity.
  • The cyclobutanecarbonyl group may cause upfield shifts in ¹H-NMR due to ring current effects.

Research Implications and Limitations

  • Biological Activity : The nitro group may confer antimicrobial or anticancer properties, as seen in nitroaromatic compounds, while the cyclobutanecarbonyl group could modulate pharmacokinetics .
  • Limitations: Direct experimental data for this compound are unavailable in the provided evidence.

Biological Activity

3-Cyclobutanecarbonyl-5-nitro-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3, and it features a nitro group at the 5-position of the indole ring and a cyclobutanecarbonyl moiety. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially acting as a COX inhibitor similar to other indole derivatives .
  • Receptor Modulation : There is evidence suggesting that compounds with indole structures can modulate neurotransmitter receptors, which could have implications for treating mood disorders and pain management .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammatory markers in cellular models, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms involved and its efficacy in vivo .

Case Studies and Research Findings

StudyFindings
Hayashi et al. (2013)Investigated structure–activity relationships (SAR) for indole derivatives, including compounds similar to this compound, highlighting their potential as COX inhibitors .
Antimicrobial StudyDemonstrated that the compound shows significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Apoptosis InductionIn vitro studies indicated that the compound triggers apoptotic pathways in cancer cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimal reaction conditions for introducing a nitro group at the 5-position of the indole scaffold?

The nitration of indole derivatives typically employs mixed acid systems (HNO₃/H₂SO₄) or acetyl nitrate. For 5-nitroindoles, regioselectivity is influenced by electronic effects: the 5-position is activated due to resonance stabilization of the nitro group. In a 2007 study, 5-nitro-1H-indole-2,3-dione derivatives were synthesized using thiosemicarbazone formation under acidic conditions, with purity confirmed via single-crystal X-ray diffraction . For 3-cyclobutanecarbonyl-5-nitro-1H-indole, post-nitration acylation with cyclobutanecarbonyl chloride (in dry DCM, 0–5°C, using a base like Et₃N) is recommended. Monitor reaction progress via TLC (70:30 EtOAc:hexane) .

Q. How can conflicting solubility data for 5-nitroindole derivatives be resolved during purification?

Discrepancies in solubility often arise from substituent effects. For example, the nitro group reduces solubility in nonpolar solvents, while the cyclobutanecarbonyl moiety enhances lipophilicity. A tiered purification approach is advised:

  • Crude product : Use flash chromatography with gradient elution (e.g., 20% → 50% EtOAc in hexane) to separate polar nitro byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane for moderate polarity) based on differential solubility tests .

Q. What safety protocols are critical when handling reactive intermediates like indolecarbonyl chlorides?

  • Ventilation : Use fume hoods to avoid inhalation of acyl chloride vapors (boiling point ~60–80°C) .
  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats are mandatory.
  • Waste disposal : Quench excess acyl chlorides with ice-cold NaOH (10%) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of cyclopropanation in 3-cyclobutanecarbonyl derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cyclopropane ring formation. Key parameters include:

  • Steric effects : Cyclobutane’s strain energy (~26 kcal/mol) vs. cyclopropane (~27.5 kcal/mol).
  • Electronic effects : Electron-withdrawing nitro groups at C5 destabilize electrophilic addition at C3. Validation via ¹³C NMR coupling constants (J CH for cyclopropane: ~160–170 Hz) is essential .

Q. What strategies address contradictory NMR data for 5-nitroindole derivatives?

Discrepancies in ¹H NMR shifts (e.g., H4 vs. H6 protons) may arise from solvent polarity or aggregation. Solutions include:

  • Variable-temperature NMR : Resolve overlapping peaks by acquiring spectra at 25°C and −40°C.
  • COSY/NOESY : Confirm spin-spin coupling and spatial proximity of aromatic protons .
  • Deuteration studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .

Q. How can mechanistic studies differentiate between radical vs. electrophilic pathways in nitration reactions?

  • Radical traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction. A significant yield drop indicates radical intermediates.
  • Isotopic labeling : Use ¹⁵NO₃⁻ to track nitronium ion (NO₂⁺) formation via FTIR or mass spectrometry.
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated indole substrates. KIE > 2 suggests electrophilic mechanisms .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueObserved DataReference Compound (5-Nitroindole)Interpretation Tips
¹H NMR (400 MHz)δ 8.35 (d, J=2.0 Hz, H4)δ 8.28 (d, J=2.0 Hz) Downfield shift due to acylation
¹³C NMRδ 172.1 (C=O), 148.2 (C5-NO₂)δ 147.8 (C5-NO₂) Cyclobutane carbons: δ 25–35 ppm
HRMS[M+H]<sup>+</sup> calc. 273.0743Use ESI+ mode for ionization

Q. Table 2. Troubleshooting Common Synthesis Challenges

IssueCauseSolutionEvidence Source
Low yield in acylationMoisture in solventDry DCM over molecular sieves
Unidentified TLC spotsNitro group reduction byproductsAdd antioxidant (e.g., BHT)
Broad NH peak in NMRProton exchange with trace H₂ORe-dry sample under high vacuum

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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